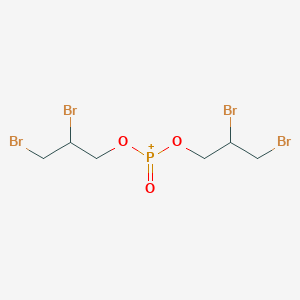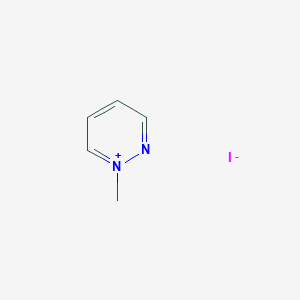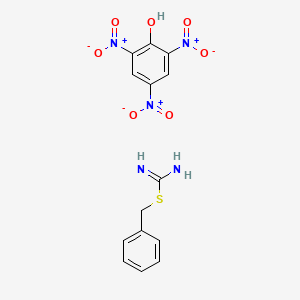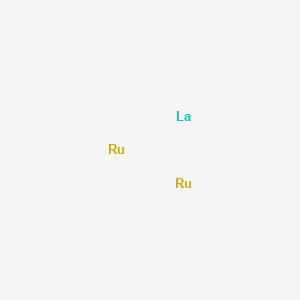
Nonaoctaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonaoctaene is a hydrocarbon compound with the molecular formula C9H16 It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond The structure of this compound includes multiple double bonds, making it a polyene
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonaoctaene can be synthesized through various methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors under basic conditions.
Alkyne Coupling: Using catalysts such as palladium or nickel, alkyne precursors can be coupled to form this compound.
Wittig Reaction: This method involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. One common method is the use of transition metal catalysts to facilitate the coupling of smaller alkyne units. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions: Nonaoctaene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or ozone to form epoxides or diols.
Reduction: Hydrogenation using catalysts like palladium on carbon to convert double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions where halogens like chlorine or bromine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in a controlled environment.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Halogens in the presence of light or radical initiators.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
Nonaoctaene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its multiple double bonds make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties due to its polyene structure.
Mechanism of Action
The mechanism of action of nonaoctaene involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is harnessed in various applications, from polymerization to biological interactions. The pathways involved often include radical intermediates and transition states facilitated by catalysts or enzymes.
Comparison with Similar Compounds
Nonaoctaene can be compared with other polyenes and alkenes, such as:
Octaene: A hydrocarbon with one fewer carbon atom and similar reactivity.
Decaene: A hydrocarbon with one more carbon atom, exhibiting similar chemical properties but different physical properties.
Hexaene: A shorter polyene with fewer double bonds, leading to different reactivity and applications.
Uniqueness: this compound’s unique structure, with multiple double bonds, provides it with distinct reactivity and versatility in chemical synthesis. Its applications in various fields, from chemistry to medicine, highlight its importance as a valuable compound in scientific research.
Properties
CAS No. |
21986-05-0 |
|---|---|
Molecular Formula |
C9H4 |
Molecular Weight |
112.13 g/mol |
InChI |
InChI=1S/C9H4/c1-3-5-7-9-8-6-4-2/h1-2H2 |
InChI Key |
UXNIGRTVWJMCCL-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=C=C=C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


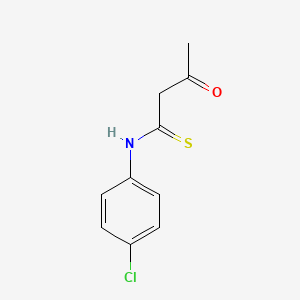

oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
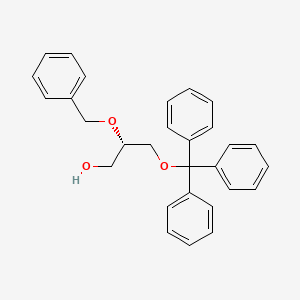
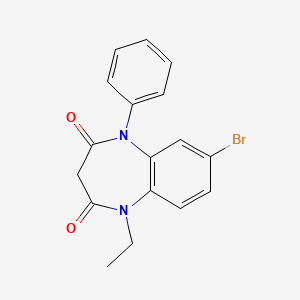
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
